3-methyl-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzamide
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Overview
Description
Scientific Research Applications
Anticancer and Anti-inflammatory Applications
A study highlighted the synthesis of a series of pyrazolopyrimidines derivatives, including compounds structurally related to the given chemical, which were evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds were synthesized to explore their potential in treating cancer and inflammation. The structure-activity relationship was discussed, indicating the significance of specific substitutions for enhancing biological activity (Rahmouni et al., 2016).
Antiviral Activities
Another research focused on the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, which demonstrated significant antiviral activities against the H5N1 subtype of the influenza A virus. The study suggests the potential of these compounds in developing new antiviral drugs, particularly against avian influenza (Hebishy et al., 2020).
Biological Activity of Pyrazolopyrimidine Ribonucleosides
Research on the synthesis and biological activity of various 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides revealed their potential against certain viruses and tumor cells. This study provides insights into the therapeutic applications of pyrazolopyrimidine derivatives in treating viral infections and cancer (Petrie et al., 1985).
Histone Deacetylase Inhibition
A compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), was discovered as an orally active histone deacetylase inhibitor. This compound selectively inhibits HDACs 1-3 and 11, showing promise as an anticancer drug by inducing cell-cycle arrest and apoptosis in cancer cells (Zhou et al., 2008).
Insecticidal and Antibacterial Potential
The synthesis of pyrimidine linked pyrazole heterocyclics revealed their potential in insecticidal and antibacterial applications. This indicates the broad spectrum of biological activities these compounds may exhibit, providing a foundation for developing new agents in pest control and infection management (Deohate & Palaspagar, 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-methyl-N-[4-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c1-15-5-3-6-17(13-15)22(29)27-19-9-7-18(8-10-19)26-20-14-21(25-16(2)24-20)28-12-4-11-23-28/h3-14H,1-2H3,(H,27,29)(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHMIKOXUHGLPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzamide |
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